
6-(Octylamino)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Octylamino)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of an octylamino group attached to the diazinane ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octylamino)-1,3-diazinane-2,4-dione typically involves the reaction of 1,3-diazinane-2,4-dione with octylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels required for specific applications.
化学反応の分析
Types of Reactions
6-(Octylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted diazinane derivatives.
科学的研究の応用
6-(Octylamino)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Octylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
6-(Hexylamino)-1,3-diazinane-2,4-dione: Similar structure but with a hexyl group instead of an octyl group.
6-(Decylamino)-1,3-diazinane-2,4-dione: Similar structure but with a decyl group instead of an octyl group.
6-(Butylamino)-1,3-diazinane-2,4-dione: Similar structure but with a butyl group instead of an octyl group.
Uniqueness
The uniqueness of 6-(Octylamino)-1,3-diazinane-2,4-dione lies in its specific octylamino group, which imparts distinct chemical and physical properties compared to its analogs. This difference in the alkyl chain length can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H23N3O2 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
6-(octylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H23N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h10,13H,2-9H2,1H3,(H2,14,15,16,17) |
InChIキー |
DJHOZSZZONQWFI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1CC(=O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


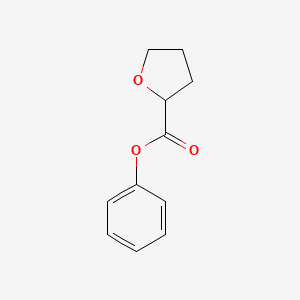
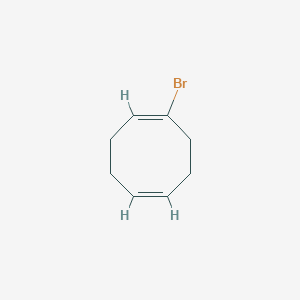
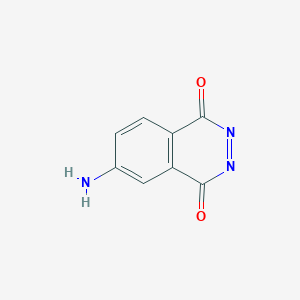
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate](/img/structure/B12354734.png)
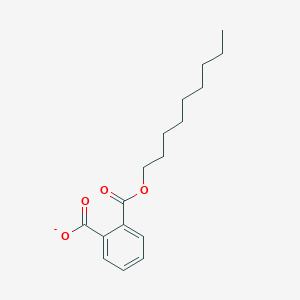


![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)

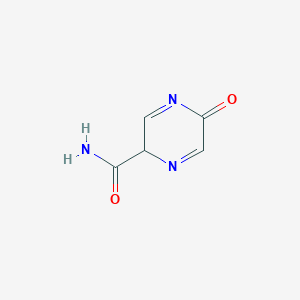
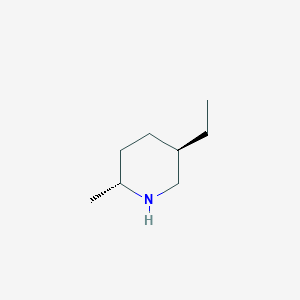
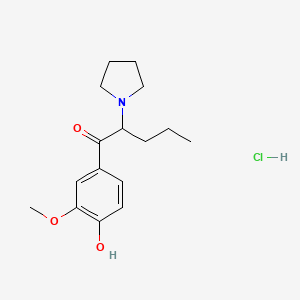
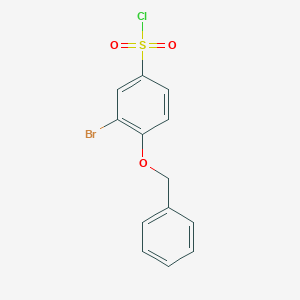
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)
